Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-
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Overview
Description
Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenylbutyl chain with a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methoxy-N-methylacetamide with a phenylbutyl derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The methoxymethyl group can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylacetamide: A related compound with similar structural features but different functional groups.
N,N-Dimethylacetamide: Another amide with distinct chemical properties and applications.
Acetamide: The simplest form of amide, used as a starting material for various derivatives
Uniqueness
Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
655242-06-1 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-(1-methoxy-3-oxo-5-phenylpentan-2-yl)acetamide |
InChI |
InChI=1S/C14H19NO3/c1-11(16)15-13(10-18-2)14(17)9-8-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,15,16) |
InChI Key |
CLHZTHJTMKKEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(COC)C(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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